3-(3-N,N-Dimethylsulfamoylphenyl)phenol
Description
3-(3-N,N-Dimethylsulfamoylphenyl)phenol is a phenolic derivative characterized by a dimethylsulfamoyl (-SO₂N(CH₃)₂) substituent at the meta position of the benzene ring. This compound is structurally significant due to the electron-withdrawing nature of the sulfamoyl group, which enhances acidity and influences reactivity compared to unsubstituted phenols.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-8-4-6-12(10-14)11-5-3-7-13(16)9-11/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLESOKPJNBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution and resorcinol to obtain crude 3-(N,N-dimethylamino)phenol. This crude product is then treated with industrial liquid alkali, followed by extraction with toluene to remove by-products. The aqueous phase is neutralized, washed to remove unreacted resorcinol, and finally subjected to vacuum distillation to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the raw materials are easy to store and transport, and the operations are simple and safe for industrial application .
Chemical Reactions Analysis
Types of Reactions
3-(3-N,N-Dimethylsulfamoylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biomolecules, while the dimethylsulfamoyl group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfamoyl-Substituted Phenols
5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol (CAS: 1261925-90-9)
- Structure : Features a formyl (-CHO) group at the ortho position and a dimethylsulfamoyl group at the meta position.
- Its UV-Vis absorption profile may differ due to extended conjugation .
- Applications : Likely used in organic synthesis or as an intermediate in pharmaceuticals, similar to sulfamoyl-containing TADF emitters in OLEDs .
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol (CAS: 1261901-93-2)
- Structure: Contains a cyano (-CN) group at the para position relative to the sulfamoyl group.
- Properties: The strong electron-withdrawing cyano group further lowers pKa compared to the parent compound, improving solubility in polar solvents. This structure may exhibit unique catalytic or photophysical behaviors .
Comparison Table: Sulfamoyl Derivatives
*Calculated based on molecular formula.
Amino-Substituted Phenols
3-(Dimethylamino)phenol (CAS: 102-69-2)
- Structure: Contains a dimethylamino (-N(CH₃)₂) group at the meta position.
- Properties: The electron-donating amino group reduces acidity (pKa ~9.5) compared to sulfamoyl derivatives. Higher solubility in organic solvents due to decreased polarity .
- Applications : Intermediate in dye synthesis and pharmaceuticals.
3-(Diethylamino)phenol (CAS: 91-68-9)
- Structure: Diethylamino (-N(C₂H₅)₂) group at the meta position.
- Properties : Larger alkyl groups increase hydrophobicity, reducing water solubility. Used as a pH indicator and in photodynamic therapy .
Comparison Table: Amino vs. Sulfamoyl Phenols
*Estimated based on functional group effects.
Material Science
- TADF Emitters : Derivatives with sulfamoyl and carbazolyl groups demonstrate high thermal stability (T₅% degradation >380°C) and are promising for OLEDs .
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